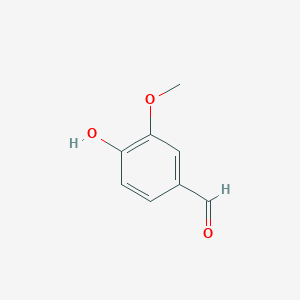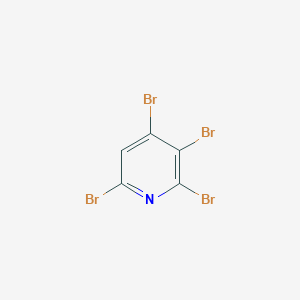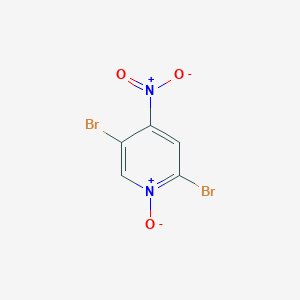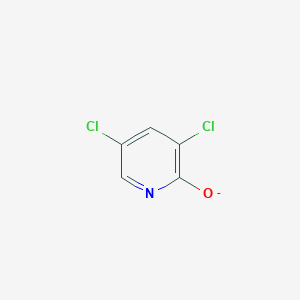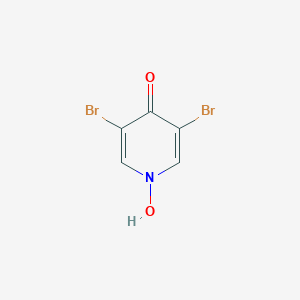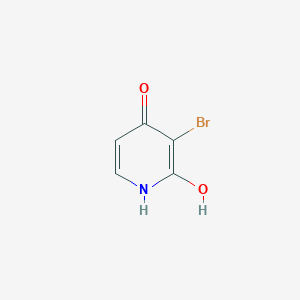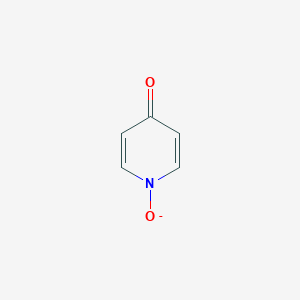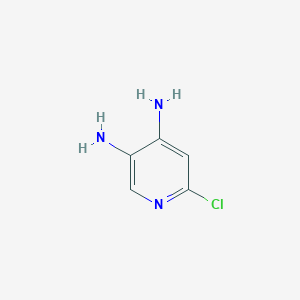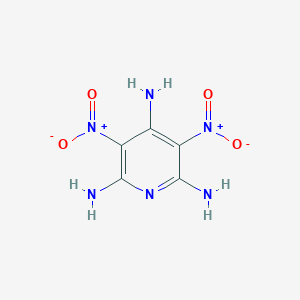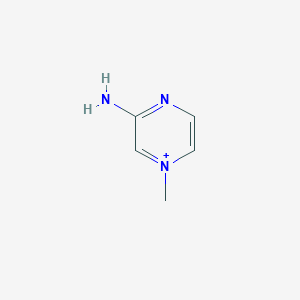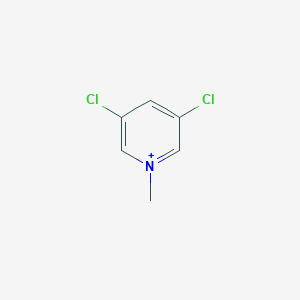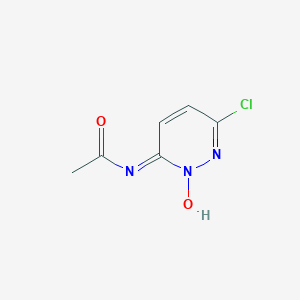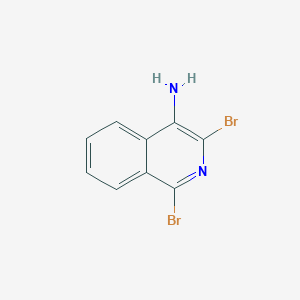
1,3-Dibromoisoquinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromoisoquinolin-4-amine is a chemical compound with the molecular formula C9H6Br2N2 and a molecular weight of 301.97 g/mol . It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their stability and are commonly found in natural products and synthetic pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dibromoisoquinolin-4-amine can be synthesized through various methods. One common approach involves the bromination of isoquinoline derivatives. For instance, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions typically involve the use of PdBr2, CuBr2, and LiBr in acetonitrile (MeCN) as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
1,3-Dibromoisoquinolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted isoquinoline derivatives.
科学研究应用
1,3-Dibromoisoquinolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms involving isoquinoline derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,3-Dibromoisoquinolin-4-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that isoquinoline derivatives can interact with various enzymes and receptors in biological systems. These interactions can lead to changes in cellular processes and biochemical pathways .
相似化合物的比较
Similar Compounds
4-Bromoisoquinoline: A closely related compound with similar chemical properties and reactivity.
4-Bromoisoquinolin-1(2H)-one: Another related compound with a similar structure but different functional groups.
Uniqueness
1,3-Dibromoisoquinolin-4-amine is unique due to the presence of two bromine atoms at the 1 and 3 positions of the isoquinoline ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it a valuable compound for various scientific applications .
属性
分子式 |
C9H6Br2N2 |
|---|---|
分子量 |
301.96g/mol |
IUPAC 名称 |
1,3-dibromoisoquinolin-4-amine |
InChI |
InChI=1S/C9H6Br2N2/c10-8-6-4-2-1-3-5(6)7(12)9(11)13-8/h1-4H,12H2 |
InChI 键 |
KKSLJXTVKLGZTA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N=C2Br)Br)N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N=C2Br)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


